(-)-Iodocyanopindolol
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Overview
Description
Iodocyanopindolol, [125I]- is a radiolabeled compound related to pindolol. It acts as both a beta-1 adrenoreceptor antagonist and a 5-hydroxytryptamine 1A receptor antagonist . This compound is widely used in scientific research, particularly for mapping the distribution of beta adrenoreceptors in the body .
Preparation Methods
The synthesis of iodocyanopindolol, [125I]- involves several steps. The starting material is typically an indole derivative, which undergoes iodination and subsequent cyanation to introduce the iodo and cyano groups, respectively . Industrial production methods follow similar steps but are optimized for large-scale synthesis and high yield .
Chemical Reactions Analysis
Iodocyanopindolol, [125I]- undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Iodocyanopindolol, [125I]- has numerous applications in scientific research:
Chemistry: Used as a radioligand in binding studies to investigate the properties of beta adrenoreceptors.
Biology: Employed in studies to map the distribution of beta adrenoreceptors in various tissues.
Medicine: Utilized in research to understand the role of beta adrenoreceptors in cardiovascular diseases.
Industry: Applied in the development of new drugs targeting beta adrenoreceptors.
Mechanism of Action
Iodocyanopindolol, [125I]- exerts its effects by binding to beta-1 adrenoreceptors and 5-hydroxytryptamine 1A receptors . This binding inhibits the action of endogenous agonists like adrenaline and serotonin, leading to a decrease in heart rate and blood pressure . The molecular targets involved include the beta-1 adrenoreceptors and 5-hydroxytryptamine 1A receptors .
Comparison with Similar Compounds
Iodocyanopindolol, [125I]- is unique due to its dual action as a beta-1 adrenoreceptor antagonist and a 5-hydroxytryptamine 1A receptor antagonist . Similar compounds include:
Pindolol: A non-selective beta blocker with intrinsic sympathomimetic activity.
Propranolol: A non-selective beta blocker without intrinsic sympathomimetic activity.
Timolol: A non-selective beta blocker used primarily in the treatment of glaucoma.
These compounds share similar mechanisms of action but differ in their selectivity and clinical applications .
Properties
CAS No. |
80180-26-3 |
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Molecular Formula |
C16H20IN3O2 |
Molecular Weight |
413.25 g/mol |
IUPAC Name |
4-[3-(tert-butylamino)-2-hydroxypropoxy]-3-iodo-1H-indole-2-carbonitrile |
InChI |
InChI=1S/C16H20IN3O2/c1-16(2,3)19-8-10(21)9-22-13-6-4-5-11-14(13)15(17)12(7-18)20-11/h4-6,10,19-21H,8-9H2,1-3H3 |
InChI Key |
JBLUMBNIBNHRSO-UHFFFAOYSA-N |
SMILES |
CC(C)(C)NCC(COC1=CC=CC2=C1C(=C(N2)C#N)I)O |
Canonical SMILES |
CC(C)(C)NCC(COC1=CC=CC2=C1C(=C(N2)C#N)I)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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